CB1 Receptor Inverse Agonism: Functional Selectivity of 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one Versus Structural Analogs
5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one serves as a key structural template for a series of substituted pyrimidines that act as CB1 receptor antagonists and/or inverse agonists [1]. The 3,4-dichlorophenyl substitution at the pyrimidine ring confers functional selectivity for inverse agonism, which is pharmacologically distinct from neutral antagonism exhibited by structurally related compounds such as rimonabant. Inverse agonism reduces constitutive receptor activity, providing therapeutic benefit in conditions characterized by elevated endocannabinoid tone including obesity, metabolic syndrome, and substance dependence [1]. Compounds within this patent series demonstrate nanomolar-range CB1 binding affinity, with the 3,4-dichlorophenyl motif identified as optimal for balancing potency and physicochemical properties [1]. Note: The patent discloses the compound class rather than the isolated target compound; quantitative binding data for the specific CAS 1111108-09-8 was not identified in the search corpus. The evidence presented represents class-level inference based on the patent's SAR disclosure.
| Evidence Dimension | CB1 receptor functional activity |
|---|---|
| Target Compound Data | CB1 antagonist / inverse agonist activity (specific binding affinity not disclosed for isolated compound in search corpus) |
| Comparator Or Baseline | Alternative substitution patterns (e.g., 4-chlorophenyl, 2,4-dichlorophenyl, or unsubstituted phenyl) within the same patent series exhibit reduced or altered functional activity |
| Quantified Difference | Not quantified for isolated CAS 1111108-09-8; SAR within patent indicates 3,4-dichlorophenyl substitution is optimal for CB1 inverse agonism |
| Conditions | CB1 receptor binding and functional assays (patent claims); specific assay conditions not detailed in public abstract |
Why This Matters
Procurement of the exact 3,4-dichlorophenyl-substituted compound is essential for reproducing CB1 inverse agonist pharmacology; alternative halogen substitution patterns produce different functional profiles.
- [1] JP2006510597A / EP1546115A2, Substituted pyrimidines as CB1 receptor antagonists and/or inverse agonists, Japan Patent Office / European Patent Office, Publication Date: 2006-03-30 / 2005-06-29 View Source
